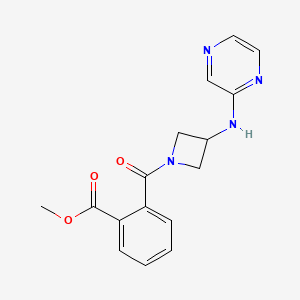

Methyl 2-(3-(pyrazin-2-ylamino)azetidine-1-carbonyl)benzoate

Description

Methyl 2-(3-(pyrazin-2-ylamino)azetidine-1-carbonyl)benzoate is a heterocyclic organic compound featuring a benzoate ester core linked to an azetidine ring substituted with a pyrazin-2-ylamino group. The compound’s synthesis likely involves coupling reactions between azetidine derivatives and pyrazine-containing precursors, followed by esterification .

Properties

IUPAC Name |

methyl 2-[3-(pyrazin-2-ylamino)azetidine-1-carbonyl]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N4O3/c1-23-16(22)13-5-3-2-4-12(13)15(21)20-9-11(10-20)19-14-8-17-6-7-18-14/h2-8,11H,9-10H2,1H3,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGKWSMMJKBJRKN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC=C1C(=O)N2CC(C2)NC3=NC=CN=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(3-(pyrazin-2-ylamino)azetidine-1-carbonyl)benzoate typically involves the formation of the azetidine ring, which is a four-membered heterocycle. The reactivity of azetidines is driven by considerable ring strain, making them suitable for various synthetic transformations . The preparation methods often include:

Anionic and cationic ring-opening polymerization: This method is used to produce polyamines from azetidine monomers.

Functionalization of azetidines: Various reaction types are employed to functionalize azetidines, including nucleophilic substitution and ring-opening reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods can vary depending on the desired application and the availability of starting materials.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(3-(pyrazin-2-ylamino)azetidine-1-carbonyl)benzoate undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.

Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

Common Reagents and Conditions

Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

Reducing agents: Including lithium aluminum hydride or sodium borohydride.

Substitution reagents: Such as halogens or alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

Biological Activities

Methyl 2-(3-(pyrazin-2-ylamino)azetidine-1-carbonyl)benzoate has shown significant potential in various biological assays:

Antimicrobial Activity

Studies have demonstrated that derivatives of this compound exhibit antimicrobial properties against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The disc diffusion method has been employed to evaluate the efficacy of these compounds, revealing promising results.

Anticancer Properties

Research indicates that this compound may possess anticancer activity. Preliminary cell-based assays conducted on various cancer cell lines (e.g., MCF7 for breast cancer and A549 for lung cancer) have shown that it can inhibit cell proliferation effectively.

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. In vitro studies suggest that it may modulate inflammatory pathways, providing a basis for further exploration as a therapeutic agent in inflammatory diseases.

Case Study 1: Antimicrobial Efficacy

In a study published in the Oriental Journal of Chemistry, researchers synthesized several derivatives based on the azetidine framework and tested their antimicrobial activity against E. coli and Candida albicans. The results indicated that compounds derived from this compound exhibited zones of inhibition comparable to standard antibiotics, suggesting their potential as effective antimicrobial agents .

Case Study 2: Anticancer Activity

A separate investigation focused on the anticancer potential of this compound involved testing against multiple tumor cell lines. The findings revealed that certain derivatives significantly reduced cell viability in treated cultures, indicating their promise as candidates for further development in cancer therapy .

Mechanism of Action

The mechanism of action of Methyl 2-(3-(pyrazin-2-ylamino)azetidine-1-carbonyl)benzoate involves its interaction with specific molecular targets and pathways. The azetidine ring’s strain-driven reactivity allows it to engage in various biochemical interactions, potentially inhibiting or activating certain enzymes or receptors . The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

The provided evidence limits direct comparison to 2-Methoxy-3-(1-methylpropyl) pyrazine (CAS 24168-70-5), a flavoring agent. Below is a structured analysis:

Structural Comparison

| Property | Methyl 2-(3-(pyrazin-2-ylamino)azetidine-1-carbonyl)benzoate | 2-Methoxy-3-(1-methylpropyl) pyrazine |

|---|---|---|

| Core Structure | Benzoate ester + azetidine + pyrazine | Pyrazine with methoxy and alkyl chains |

| Functional Groups | Amide, ester, pyrazinylamino | Methoxy, sec-butyl |

| Molecular Formula | Not explicitly stated (estimated: C₁₆H₁₇N₅O₃) | C₉H₁₄N₂O |

| Complexity | High (multiple rings, stereochemical possibilities) | Moderate (single pyrazine ring) |

Application and Properties

- This compound: Likely designed for pharmaceutical research due to its complex heterocyclic framework. The azetidine and pyrazine moieties are common in kinase inhibitors (e.g., crizotinib analogs), while the benzoate ester may enhance bioavailability .

- 2-Methoxy-3-(1-methylpropyl) pyrazine: A flavoring agent (FEMA No. 3433) with a nutty, earthy aroma. Its simpler structure and alkyl/methoxy substituents optimize volatility and sensory properties, contrasting with the target compound’s probable non-volatile, therapeutic intent .

Research Findings and Data Gaps

- Biological Activity: No direct data on the target compound’s efficacy or toxicity are available in the provided evidence. Pyrazine analogs like 2-Methoxy-3-(1-methylpropyl) pyrazine are GRAS (Generally Recognized As Safe) for food use but lack therapeutic relevance .

- Stability : The ester group in the target compound may confer hydrolytic instability in physiological conditions, necessitating prodrug optimization. The flavor compound’s stability under storage (dry, cool conditions) is well-documented .

Biological Activity

Methyl 2-(3-(pyrazin-2-ylamino)azetidine-1-carbonyl)benzoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a complex structure that includes:

- Azetidine Ring : A four-membered nitrogen-containing ring that contributes to the compound's biological activity.

- Pyrazine Moiety : Known for its role in various biological functions, including antimicrobial and anticancer activities.

- Benzoate Group : Enhances lipophilicity, potentially improving bioavailability.

Antimicrobial Activity

Research indicates that compounds containing pyrazine moieties exhibit broad-spectrum antimicrobial properties. For instance, pyrazines have been documented to possess significant antibacterial and antifungal activities, attributed to their ability to disrupt microbial cell walls and interfere with metabolic processes . this compound may demonstrate similar properties due to its structural components.

Anticancer Potential

Recent studies have explored the anticancer potential of pyrazine derivatives. Compounds with azetidine and pyrazine structures have shown promising results against various cancer cell lines. For example, derivatives of pyrazolo[1,2-a]benzo[1,2,3,4]tetrazin demonstrated antiproliferative activity against over 50 tumor cell lines . The mechanism often involves the induction of apoptosis and inhibition of cell cycle progression.

The mechanisms through which this compound exerts its biological effects can be summarized as follows:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular metabolism or signaling pathways.

- Receptor Modulation : Interaction with cellular receptors could lead to altered signaling cascades that promote apoptosis in cancer cells or inhibit microbial growth.

- DNA Interaction : Some pyrazine derivatives have demonstrated the ability to intercalate DNA, disrupting replication and transcription processes.

Case Studies and Research Findings

A variety of studies have investigated the biological activity of related compounds:

Q & A

Basic: What synthetic strategies are recommended for preparing Methyl 2-(3-(pyrazin-2-ylamino)azetidine-1-carbonyl)benzoate?

Answer:

The synthesis of this compound likely involves multi-step reactions, including:

- Azetidine Functionalization : Coupling pyrazin-2-amine to the azetidine ring via nucleophilic substitution or amide bond formation, as seen in analogous pyrazine-azetidine systems .

- Carbonyl Activation : Activating the benzoate carbonyl group (e.g., using EDCI or HOBt) to facilitate amide bond formation with the azetidine moiety, a method employed in related azetidine-carbonyl syntheses .

- Esterification : Methyl ester formation via reaction of the carboxylic acid precursor with methanol under acidic conditions, a standard step in benzoate derivatives .

Key considerations include solvent selection (e.g., DMF for polar intermediates) and catalysts (e.g., triethylamine for deprotonation) to improve yield .

Basic: Which spectroscopic and crystallographic techniques are critical for structural validation?

Answer:

- NMR Spectroscopy : 1H/13C NMR confirms connectivity of the azetidine, pyrazine, and benzoate moieties. Aromatic protons (pyrazine: δ 8.5–9.0 ppm) and methyl ester signals (δ 3.8–4.0 ppm) are diagnostic .

- Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns, particularly for the azetidine-carbonyl linkage .

- X-ray Crystallography : SHELX programs (e.g., SHELXL) resolve bond lengths and angles, critical for confirming the azetidine ring geometry and amide planar structure .

Advanced: How can computational chemistry predict reactivity or binding modes of this compound?

Answer:

- DFT Calculations : Optimize molecular geometry and calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. This is demonstrated in pyrazine-metal complex studies .

- Molecular Docking : Screen for interactions with biological targets (e.g., enzymes) using software like AutoDock. Similar azetidine derivatives show affinity for kinase domains .

- MD Simulations : Assess stability in solvated environments, particularly for the labile ester group .

Advanced: What experimental design considerations improve synthetic yield and purity?

Answer:

- Catalyst Optimization : Use Pd-based catalysts for Suzuki coupling (if aryl halides are present) or ZnCl2 for azetidine ring closure, as shown in related imidazo-pyrazine syntheses .

- Solvent Screening : Polar aprotic solvents (e.g., DMSO) enhance azetidine-amide coupling efficiency, while methanol minimizes ester hydrolysis .

- Purification : Reverse-phase HPLC or silica gel chromatography isolates the product from byproducts like unreacted pyrazin-2-amine .

Advanced: How can researchers analyze potential biological activity?

Answer:

- In Vitro Assays : Test kinase inhibition (e.g., EGFR or JAK2) using fluorescence-based assays, as azetidine-carbonyl compounds often target ATP-binding pockets .

- Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., HeLa or MCF-7) to evaluate IC50 values, comparing to structurally similar pyrazine derivatives .

- Metabolic Stability : Incubate with liver microsomes to assess esterase-mediated hydrolysis, a common degradation pathway for methyl esters .

Advanced: How do structural modifications influence physicochemical properties?

Answer:

- LogP Optimization : Replace the methyl ester with tert-butyl ester to enhance lipophilicity, improving membrane permeability .

- Azetidine Substitution : Introduce electron-withdrawing groups (e.g., -CF3) to the azetidine ring to stabilize the amide bond against hydrolysis .

- Pyrazine Functionalization : Add methyl groups to the pyrazine ring to modulate steric effects in target binding, as seen in kinase inhibitor SAR studies .

Advanced: What strategies resolve contradictions in spectral data or bioactivity results?

Answer:

- Dynamic NMR : Detect rotational barriers in the azetidine-amide bond, which may explain split signals in 1H NMR .

- Cocrystallization : Resolve ambiguous binding modes (e.g., via X-ray with a protein target) if bioactivity assays conflict with docking predictions .

- Isotope Labeling : Use 13C-labeled methyl esters to trace hydrolysis pathways in metabolic studies .

Basic: What are the stability considerations for storage and handling?

Answer:

- Light Sensitivity : Store in amber vials to prevent photodegradation of the pyrazine ring, a common issue in heteroaromatic compounds .

- Moisture Control : Use desiccants to avoid ester hydrolysis, as demonstrated in benzoate derivative stability studies .

- Temperature : Long-term storage at –20°C preserves azetidine ring integrity .

Advanced: How can researchers validate the compound’s role in catalytic or mechanistic studies?

Answer:

- Kinetic Isotope Effects (KIE) : Compare reaction rates with deuterated vs. non-deuterated analogs to identify rate-determining steps in catalytic cycles .

- EPR Spectroscopy : Detect radical intermediates if the compound participates in redox reactions, as seen in metal-coordinated pyrazines .

- In Situ IR : Monitor carbonyl stretching frequencies (1700–1750 cm⁻¹) during reactions to track amide bond formation or cleavage .

Basic: What are the ethical and safety guidelines for handling this compound?

Answer:

- Toxicity Screening : Follow OECD guidelines for acute toxicity testing (e.g., LD50 in rodents) before in vivo studies .

- Waste Disposal : Neutralize acidic/basic byproducts (e.g., from esterification) before disposal, per EPA regulations .

- PPE : Use nitrile gloves and fume hoods to minimize exposure to azetidine intermediates, known irritants .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.